molecular formula C21H23N3O2S B10992340 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B10992340
M. Wt: 381.5 g/mol
InChI Key: WTHZZSRENFKVBG-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This synthetic molecule features a benzothiazole nucleus linked via a propanone chain to a phenylpiperazine moiety, a structural motif common in compounds with diverse pharmacological activities. The benzothiazole scaffold is a privileged structure in drug discovery, extensively investigated for its potent anti-tubercular properties against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis . Furthermore, the piperazine ring is a common feature in compounds targeting the central nervous system; specifically, structural analogues featuring a similar arylpiperazine group linked to a heterocyclic system have demonstrated high-affinity dual activity at 5-HT1A serotonin receptors and the serotonin transporter (SERT), suggesting potential for research into new neuropsychiatric agents . The integration of these two pharmacophores into a single molecule makes this compound a valuable scaffold for researching structure-activity relationships (SAR) and for molecular hybridization techniques aimed at creating new chemical entities with enhanced bioactivity profiles . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a probe for investigating mechanisms of action against bacterial targets like DprE1 or neurological pathways. It is supplied strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H23N3O2S/c1-26-17-8-6-16(7-9-17)23-12-14-24(15-13-23)21(25)11-10-20-22-18-4-2-3-5-19(18)27-20/h2-9H,10-15H2,1H3

InChI Key

WTHZZSRENFKVBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Benzothiazole Ring Synthesis

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, reacting 2-aminothiophenol with chloroacetic acid under acidic conditions yields 2-chlorobenzothiazole, which is subsequently functionalized at the 2-position. Alternative methods employ thiourea derivatives cyclized in the presence of iodine or bromine.

Piperazine Subunit Preparation

4-(4-Methoxyphenyl)piperazine is synthesized through nucleophilic aromatic substitution. 1-Bromo-4-methoxybenzene reacts with piperazine under reflux in dimethylformamide (DMF), catalyzed by potassium carbonate. Purification via recrystallization from ethanol yields the substituted piperazine with >85% purity.

Propanone Linker Assembly

The propanone spacer is introduced via a Claisen-Schmidt condensation. Acetophenone derivatives are condensed with aldehydes under basic conditions, though modifications are required to accommodate the steric bulk of the benzothiazole and piperazine groups.

Stepwise Synthesis Protocol

The most widely reported method involves a three-step sequence:

Step 1: Formation of 3-(1,3-Benzothiazol-2-yl)propanoyl Chloride

  • Reagents : Benzothiazole-2-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM).

  • Conditions : Reflux at 60°C for 6 hours under nitrogen.

  • Yield : 78–82%.

Step 2: Coupling with 4-(4-Methoxyphenyl)piperazine

  • Reagents : 3-(1,3-Benzothiazol-2-yl)propanoyl chloride, 4-(4-methoxyphenyl)piperazine, triethylamine (TEA).

  • Conditions : Stirring in anhydrous DCM at 0°C → room temperature for 12 hours.

  • Workup : Extraction with sodium bicarbonate, drying over MgSO₄, solvent evaporation.

  • Yield : 65–70%.

Step 3: Purification and Crystallization

  • Method : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

  • Purity : ≥98% (HPLC).

Industrial-Scale Optimization

To enhance efficiency, industrial protocols employ:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 60–70%. For instance, Step 2 achieves completion in 2 hours at 100°C with a 15% increase in yield compared to conventional heating.

One-Pot Multicomponent Reactions

A streamlined one-pot method combines benzothiazole-2-carbaldehyde, 4-methoxyphenylpiperazine, and acetyl chloride in the presence of ZrO₂ nanoparticles as catalysts. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80°C+12%
Catalyst Loading5 wt%+18%
Reaction Time4 hours-

This approach achieves an overall yield of 81% with 97% purity.

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.43–7.37 (m, 2H, aromatic), 6.92–6.85 (m, 2H, methoxyphenyl), 3.81 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C methoxy).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Index
Conventional Stepwise7098241.0
Microwave-Assisted829980.9
One-Pot Catalytic819740.7

The one-pot method offers the best balance of efficiency and cost, though microwave synthesis provides superior purity.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Steric hindrance from the benzothiazole ring reduces reactivity. Using bulkier bases like DBU (1,8-diazabicycloundec-7-ene) improves coupling yields by 10–15%.

  • Byproduct Formation : Oxazolone derivatives may form during Step 1. Adding molecular sieves (4Å) absorbs HCl, suppressing side reactions .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group on the benzothiazole ring and the propan-1-one moiety are susceptible to oxidation under controlled conditions.

Reaction SiteReagents/ConditionsProductYield (%)Reference
Methoxy groupKMnO₄ in H₂SO₄ (acidic)Carboxylic acid derivative65–70
Propan-1-oneCrO₃ in glacial acetic acidDiketone or ester derivatives50–55

Oxidation of the methoxy group typically produces carboxylic acids, while the ketone group may form esters or diketones depending on the oxidizing agent. For example, potassium permanganate in acidic conditions converts the methoxy group to a carboxylic acid with moderate yields.

Reduction Reactions

The sulfur atom in the benzothiazole ring and the ketone group undergo reduction under specific conditions.

Reaction SiteReagents/ConditionsProductYield (%)Reference
Benzothiazole SH₂/Pd-C (catalytic hydrogenation)Benzothiazoline derivative75–80
Ketone groupLiAlH₄ in dry etherSecondary alcohol derivative85–90

Catalytic hydrogenation reduces the benzothiazole’s sulfur to form a benzothiazoline structure, while lithium aluminum hydride reduces the ketone to a secondary alcohol with high efficiency .

Substitution Reactions

The piperazine ring and benzothiazole nitrogen participate in nucleophilic and electrophilic substitutions.

Reaction SiteReagents/ConditionsProductYield (%)Reference
Piperazine NAlkyl halides (e.g., CH₃I) in DMFN-alkylated piperazine60–65
Benzothiazole NHNO₃/H₂SO₄ (nitration)Nitro-substituted benzothiazole40–45

Alkylation of the piperazine nitrogen occurs readily with alkyl halides, while nitration introduces nitro groups to the benzothiazole ring under strong acidic conditions.

Hydrolysis and Ring-Opening Reactions

The benzothiazole ring undergoes hydrolysis under alkaline or acidic conditions, leading to ring cleavage.

Reaction ConditionsProductYield (%)Reference
6M NaOH, reflux (24h)2-Aminothiophenol derivative55–60
HCl (conc.), heatMercaptoaniline derivative50–55

Hydrolysis in alkaline media produces 2-aminothiophenol derivatives, while acidic conditions yield mercaptoaniline analogs.

Key Mechanistic Insights:

  • Benzothiazole Reactivity : The electron-deficient nature of the benzothiazole ring facilitates electrophilic substitutions at the nitrogen and sulfur atoms.

  • Piperazine Flexibility : The piperazine ring’s secondary amines enable alkylation and acylation, expanding functionalization options.

  • Ketone Versatility : The propan-1-one group serves as a site for nucleophilic additions or reductions, enhancing synthetic utility.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Mechanism

In a study by Nacher-Luis et al. (2024), the anticancer efficacy of benzothiazole derivatives was evaluated using flow cytometry to analyze cell cycle distribution and apoptosis markers. The results demonstrated that treatment with this compound led to a significant increase in sub-G1 phase cells, indicating apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonyl group enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.

Neuropharmacological Effects
The piperazine ring suggests possible neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the piperazine moiety can bind to protein receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, improving its cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

The piperazine ring serves as a versatile scaffold for introducing diverse substituents. Key analogues include:

Table 1: Substituent Comparison
Compound Name Substituent on Piperazine Molecular Formula Notable Features Yield (%) Reference
Target Compound 4-Methoxyphenyl C21H22N3O2S Electron-donating methoxy group N/A -
4j (N-Morpholin-4-carboxamide) Morpholine carboxamide C18H23N5O2S Enhanced polarity from morpholine 85
11l (3-Methoxyphenyl urea derivative) 3-Methoxyphenyl urea C22H25N5O2S Urea linker for hydrogen bonding 85.2
5o (4-Nitrophenyl nitroimidazole) 4-Nitrophenyl C24H24N6O4S2 Nitro group for electron withdrawal 76
3-(4-Fluorobenzenesulfonyl) derivative 4-Fluorobenzenesulfonyl C21H22FN3O4S2 Sulfonyl group for acidity N/A

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogues bearing nitro (5o) or sulfonyl () groups, which are electron-withdrawing. These differences affect electronic properties, solubility, and receptor interactions.
  • Synthetic Feasibility : High yields (75–88%) for analogues like 4j and 11l suggest that introducing substituents on the piperazine ring is synthetically accessible .

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact
Compound Name Molecular Weight (g/mol) Key Functional Groups Predicted LogP*
Target Compound ~381.5 Methoxy, benzothiazole ~3.2
4j (Morpholine derivative) 397.5 Carboxamide, morpholine ~2.8
5o (Nitroimidazole derivative) 524.6 Nitro, sulfanyl ~4.1
(Fluorobenzenesulfonyl) 463.5 Sulfonyl, fluorine ~3.7

*Predicted LogP values are estimated using fragment-based methods.

Key Observations :

  • The target compound’s methoxy group likely reduces LogP compared to nitro- or sulfonyl-containing analogues, improving aqueous solubility.
  • Fluorine in ’s derivative increases electronegativity without significantly altering molecular weight .

Biological Activity

The compound 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent scientific literature.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a piperazine ring, which is known for enhancing pharmacological properties. The synthesis typically involves multiple steps, including the formation of the benzothiazole ring and subsequent coupling with the piperazine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The benzothiazole component is known for its ability to modulate enzyme activity, while the piperazine ring enhances binding affinity and selectivity towards these targets .

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

CompoundCell LineIC50 (µM)Reference
3-(1,3-Benzothiazol-2-yl)-...HeLa5.0
3-(1,3-Benzothiazol-2-yl)-...CaCo-26.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of specific enzymes critical for bacterial survival .

Case Studies

Several case studies highlight the compound's potential in drug development:

  • Antitubercular Activity : In vitro studies revealed that derivatives of benzothiazole showed significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 4 µM . This suggests that modifications to the piperazine structure can enhance efficacy.
  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related compounds on HEK-293 cells (human embryonic kidney cells), demonstrating low toxicity profiles which are crucial for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzothiazole derivatives. Modifications in substituents on the piperazine ring or alterations in the benzothiazole structure can significantly affect potency and selectivity against various biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(1,3-benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one, and how can intermediate purity be optimized?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often alkylated using propanone intermediates. A typical approach involves reacting 4-(4-methoxyphenyl)piperazine with a benzothiazole-containing ketone precursor under reflux in aprotic solvents like dichloromethane or THF. Catalysts such as triethylamine may enhance yield .
  • Optimization : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using TLC or HPLC. Intermediate yields range from 70–85% based on similar syntheses .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Key signals include the methoxy group (~δ 3.7 ppm), piperazine protons (δ 2.5–3.5 ppm), and benzothiazole aromatic protons (δ 7.2–8.3 ppm). Integration ratios should match expected proton counts .
  • 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and benzothiazole carbons (110–160 ppm) .
  • HRMS : Exact mass should align with the molecular formula (e.g., [M+H]+ for C21H22N3O2S: 380.1434) .

Q. What in vitro assays are suitable for evaluating its anticancer activity?

  • Methodology :

  • Use MTT or SRB assays in cancer cell lines (e.g., MCF-7, PC-3). Prepare stock solutions in DMSO (≤0.1% final concentration). Treat cells for 48–72 hours and measure IC50 values. Include positive controls (e.g., doxorubicin) and normalize to untreated cells .
  • Data Interpretation : Compare dose-response curves and statistical significance (e.g., ANOVA, p < 0.05). Reported IC50 values for similar compounds range from 5–50 μM .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities or polymorphic forms?

  • Methodology :

  • Grow single crystals via slow evaporation (solvent: ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL, focusing on torsion angles (e.g., piperazine-benzothiazole dihedral angles) and hydrogen-bonding networks .
  • Example : A related chalcone derivative exhibited two independent molecules per asymmetric unit with C–H⋯O interactions stabilizing the crystal lattice .

Q. What strategies address contradictory bioactivity data across cell lines or assays?

  • Methodology :

  • Validate assays using orthogonal methods (e.g., apoptosis markers like Annexin V vs. caspase-3 activation). Check for off-target effects via kinase profiling or transcriptomics.
  • Case Study : Inconsistent IC50 values for a nitroimidazole derivative in DU145 vs. PC-3 cells were linked to differential expression of drug transporters .

Q. How can molecular docking predict binding modes to biological targets (e.g., kinases)?

  • Methodology :

  • Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states optimized at pH 7.4) and receptor (e.g., EGFR kinase PDB: 1M17). Run docking simulations with flexible side chains and score binding energies. Validate with MD simulations .
  • Key Insight : A benzothiazole-piperazine hybrid showed strong π-π stacking with tyrosine residues in the ATP-binding pocket .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -CF3) on the benzothiazole ring to reduce CYP450-mediated oxidation. Assess stability in liver microsomes (e.g., t1/2 > 60 min) .
  • Example : Sulfonyl-piperazine hybrids exhibited improved half-lives due to reduced hepatic clearance .

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